molecular formula C22H22N4O2S B307832 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide

6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide

Cat. No. B307832
M. Wt: 406.5 g/mol
InChI Key: NRYLSFQXHQMFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide, also known as EPPTBMS, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is not fully understood. However, it has been hypothesized that 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and protein kinase B (Akt).
Biochemical and Physiological Effects
6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). In addition, 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has been found to induce apoptosis in cancer cells and inhibit the growth of microorganisms, such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is highly soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its pharmacological effects.

Future Directions

There are several future directions for research on 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more potent and selective 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide analogs with improved pharmacological properties.
Conclusion
6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is a novel compound that has shown promising results in various scientific research applications. Its synthesis method is simple and efficient, and it exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. Although its mechanism of action is not fully understood, 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has potential applications in the treatment of neurological disorders and could be a valuable tool for future research in medicinal chemistry, pharmacology, and biochemistry.

Synthesis Methods

6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide can be synthesized using a simple and efficient method that involves the reaction of 4-ethylphenylhydrazine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium methoxide and methyl sulfide. The resulting product is then purified using column chromatography to obtain pure 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide.

Scientific Research Applications

6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, 6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

6-(4-Ethylphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

1-[6-(4-ethylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C22H22N4O2S/c1-4-14-10-12-15(13-11-14)21-26(18(27)5-2)17-9-7-6-8-16(17)19-20(28-21)23-22(29-3)25-24-19/h6-13,21H,4-5H2,1-3H3

InChI Key

NRYLSFQXHQMFQV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)CC

Canonical SMILES

CCC1=CC=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SC)C(=O)CC

Origin of Product

United States

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